molecular formula C24H27FN2O8 B2365862 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1396844-58-8

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate

Cat. No. B2365862
CAS RN: 1396844-58-8
M. Wt: 490.484
InChI Key: IQHKDZCJYVTDGX-UHFFFAOYSA-N
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Description

“N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters has been reported . The reaction is mediated by CuI and NaHCO3 in acetonitrile .

Scientific Research Applications

Modulators of ATP-Binding Cassette Transporters

Compounds with a benzo[d][1,3]dioxol-5-yl structure have been studied as modulators of ATP-binding cassette transporters. These transporters play a crucial role in cellular processes, and modulating their activity can have therapeutic benefits. For instance, they have been explored for the treatment of cystic fibrosis .

Synthesis of Benzylisoquinoline Alkaloids

The benzo[d][1,3]dioxol-5-yl structure is also a key feature in the synthesis of benzylisoquinoline alkaloids. These alkaloids, which include aporphines, coptisines, and dibenzopyrrocolines, have various biological activities and are found in many medicinal plants .

Boronic Acid Derivatives

Benzo[d][1,3]dioxol-5-ylboronic acid, a derivative of the benzo[d][1,3]dioxol-5-yl structure, is used in organic synthesis . Boronic acids are important in the synthesis of various organic compounds due to their ability to form stable boronate esters and boronic acids under certain conditions.

Mechanism of Action

The mechanism of action of this compound is not known. It’s possible that it could interact with biological systems in a manner similar to other compounds with a benzo[d][1,3]dioxol-5-yl structure .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with care, following appropriate safety protocols .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O4.C2H2O4/c23-18-3-1-16(2-4-18)13-27-14-17-7-9-25(10-8-17)12-22(26)24-19-5-6-20-21(11-19)29-15-28-20;3-1(4)2(5)6/h1-6,11,17H,7-10,12-15H2,(H,24,26);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHKDZCJYVTDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)CC(=O)NC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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